molecular formula C16H18FNO2S B4366903 4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE

4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE

Cat. No.: B4366903
M. Wt: 307.4 g/mol
InChI Key: DWRBUYVGGYCCRH-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE is an organic compound with the molecular formula C13H12FNO2S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(4-methylphenyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N~1~-[1-(4-METHYLPHENYL)PROPYL]-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of a fluorine atom and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-3-16(13-6-4-12(2)5-7-13)18-21(19,20)15-10-8-14(17)9-11-15/h4-11,16,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRBUYVGGYCCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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